molecular formula C13H18O5 B8559473 3,4-Dimethoxy-5-(3-methoxypropyl)benzoic acid CAS No. 647855-39-8

3,4-Dimethoxy-5-(3-methoxypropyl)benzoic acid

Cat. No. B8559473
M. Wt: 254.28 g/mol
InChI Key: GDDNRMVFVDVSIO-UHFFFAOYSA-N
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Patent
US07691843B2

Procedure details

3,4-Dimethoxy-5-(3-methoxypropyl)benzoic acid was prepared from 3-(3-hydroxypropyl)-4,5-Dimethoxybenzoic acid (Example 10, Step 1) and methyl iodide by following Method I in 69% yield. The product was used without further purification.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH:1][CH2:2][CH2:3][CH2:4][C:5]1[CH:6]=[C:7]([CH:11]=[C:12]([O:16][CH3:17])[C:13]=1[O:14][CH3:15])[C:8]([OH:10])=[O:9].[CH3:18]I>>[CH3:17][O:16][C:12]1[CH:11]=[C:7]([CH:6]=[C:5]([CH2:4][CH2:3][CH2:2][O:1][CH3:18])[C:13]=1[O:14][CH3:15])[C:8]([OH:10])=[O:9]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OCCCC=1C=C(C(=O)O)C=C(C1OC)OC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CI

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The product was used without further purification

Outcomes

Product
Name
Type
product
Smiles
COC=1C=C(C(=O)O)C=C(C1OC)CCCOC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 69%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.